molecular formula C9H15FN2OS B1475818 (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone CAS No. 2097948-36-0

(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone

Cat. No.: B1475818
CAS No.: 2097948-36-0
M. Wt: 218.29 g/mol
InChI Key: KLSNDIIVERIZLG-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C9H15FN2OS and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research involving compounds with fluoropyrrolidine and thiomorpholine structures often focuses on their synthesis and structural characterization. For example, the synthesis of fluoropyrrolidine derivatives has been highlighted for its significance in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. Such compounds are synthesized through methods like double fluorination, showcasing their potential as synthons for medicinal applications due to the ease of preparation and high yields (Singh & Umemoto, 2011).

Antimicrobial and Antitumour Activities

Compounds related to thiomorpholine have been explored for their antimicrobial activities. For instance, derivatives synthesized for this purpose have shown potential as bioactive molecules with lower toxicity, suggesting their usefulness in therapeutic applications (Kardile & Kalyane, 2010). Additionally, compounds incorporating morpholine and related structures have been investigated for their antitumor activities. The synthesis and evaluation of such compounds against various cancer cell lines have demonstrated distinct inhibition properties, underlining their potential in cancer treatment (Tang & Fu, 2018).

Photophysical Properties and Applications

The modification of molecular structures with fluorine atoms, as in fluoropyrrolidine derivatives, has been shown to enhance photostability and spectroscopic properties, making these compounds excellent candidates for developing fluorescent probes and materials. This aspect is particularly relevant in the context of designing novel fluorophores for biomedical analysis and imaging (Woydziak et al., 2012).

Biochemical Analysis

Biochemical Properties

(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor . This interaction is crucial as DPP-IV is involved in the regulation of glucose metabolism and immune response. Additionally, this compound has been observed to bind with certain proteins, influencing their structural conformation and activity . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of transporters and receptors on the cell surface, thereby altering cellular responses to external stimuli . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These cellular effects underscore the compound’s potential in influencing cellular behavior and therapeutic outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as DPP-IV, by binding to its active site and preventing substrate access . This inhibition can lead to increased levels of certain peptides and proteins that are normally degraded by DPP-IV, thereby influencing metabolic and immune processes. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as improved glucose metabolism and immune response . High doses can lead to toxic or adverse effects, including liver and kidney damage, as well as alterations in normal physiological processes . These dosage effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential risks associated with high-dose exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound undergoes metabolic activation, where it is converted into reactive intermediates that can interact with glutathione (GSH) or N-acetylcysteine (NAC) to form adducts . These interactions provide insight into the mechanisms of bioactivation and the potential effects on metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound is known to interact with specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is influenced by targeting signals that direct the compound to specific organelles, as well as post-translational modifications that affect its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSNDIIVERIZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.